![molecular formula C12H12N2O3 B2559839 2,3-Bis(hydroxyimino)-5-phenylcyclohexan-1-one CAS No. 1159976-75-6](/img/structure/B2559839.png)
2,3-Bis(hydroxyimino)-5-phenylcyclohexan-1-one
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Overview
Description
2,3-Bis(hydroxyimino)-5-phenylcyclohexan-1-one is a cyclic compound with two hydroxyimino groups and one phenyl group. It has been studied extensively due to its potential applications in organic synthesis, as well as its potential biomedical applications.
Scientific Research Applications
- H2L can form coordination complexes with transition metal ions such as nickel(II), palladium(II), copper(II), cobalt(II), and cobalt(III). These complexes exhibit interesting structural features, and the ligands coordinate through the two nitrogen atoms, similar to most vicinal dioximes .
- H2L derivatives have potential applications in polymer chemistry. Researchers have synthesized novel polyimides based on H2L, which exhibit unique properties due to the presence of anthrone groups and ether linkages .
Coordination Chemistry and Complexes
Polymer Chemistry
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as glycogen phosphorylase .
Mode of Action
It’s known that similar compounds can inhibit key enzymes, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence pathways related to glycogen breakdown .
Result of Action
Similar compounds have been shown to influence insulin secretion .
Action Environment
It’s known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-11-7-9(8-4-2-1-3-5-8)6-10(13-16)12(11)14-17/h1-5,9,16-17H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIQFLJKIESDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=NO)C1=NO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(hydroxyimino)-5-phenylcyclohexan-1-one |
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